molecular formula C14H18BrNO4S B14905729 2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide

2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide

Cat. No.: B14905729
M. Wt: 376.27 g/mol
InChI Key: NFIOVIYNMDGIKG-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 1,4-dioxaspiro[4.5]decan-8-yl moiety. The bromine atom at the ortho position of the benzene ring introduces steric and electronic effects, influencing reactivity and biological activity.

Properties

Molecular Formula

C14H18BrNO4S

Molecular Weight

376.27 g/mol

IUPAC Name

2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide

InChI

InChI=1S/C14H18BrNO4S/c15-12-3-1-2-4-13(12)21(17,18)16-11-5-7-14(8-6-11)19-9-10-20-14/h1-4,11,16H,5-10H2

InChI Key

NFIOVIYNMDGIKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,4-dioxaspiro[45]decan-8-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed aminocarbonylation, which has been shown to yield high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such complex compounds .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, amine nucleophiles, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can produce a variety of amides and esters .

Scientific Research Applications

2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and benzenesulfonamide group play crucial roles in its reactivity and binding affinity. The spirocyclic structure may also contribute to its unique properties by influencing its three-dimensional conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on Benzene Functional Group Spiro Ring System Potential Applications
2-Bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide (Target) 2-Bromo Sulfonamide (–SO₂NH–) 1,4-Dioxaspiro[4.5]decane Drug design, enzyme inhibition
8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 2-Bromo, 4,5-difluoro Sulfonyl (–SO₂–) 1,4-Dioxa-8-azaspiro[4.5]decane Medicinal chemistry (high lipophilicity)
2,4,6-Trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide 2,4,6-Trimethyl Sulfonohydrazide (–SO₂NHNH–) 1,4-Dioxaspiro[4.5]decane (ylidene) Coordination chemistry, intermediates
4-Bromo-6-nitro-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine Bromo on quinoline Quinoline-amine 1,4-Dioxaspiro[4.5]decane Kinase inhibitors, cross-coupling reactions
Key Observations:

This could improve solubility in basic environments or binding to cationic biological targets . The difluoro and bromo substituents in increase lipophilicity (logP), favoring membrane permeability in drug candidates .

Functional Group Reactivity: Sulfonamides (target) are more chemically stable than sulfonohydrazides (), which may undergo hydrolysis or oxidation. However, sulfonohydrazides are versatile intermediates for synthesizing heterocycles . The sulfonyl group in lacks the NH moiety, reducing hydrogen-bonding capacity but increasing metabolic stability compared to sulfonamides .

Spiro Ring Modifications: The 8-azaspiro system in introduces a basic nitrogen, enabling salt formation (e.g., HCl salts) for improved crystallinity or bioavailability. In contrast, the target’s oxygen-rich spiro ring may enhance solubility in polar solvents .

Structural Characterization

Crystallographic data for related compounds (e.g., ) are often resolved using SHELX software .

  • Bond Lengths : S–N bonds in sulfonamides (~1.63 Å) vs. S–O bonds in sulfonyl groups (~1.43 Å) .
  • Conformational Rigidity : Spiro rings reduce rotational freedom, stabilizing specific conformations for target binding .

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